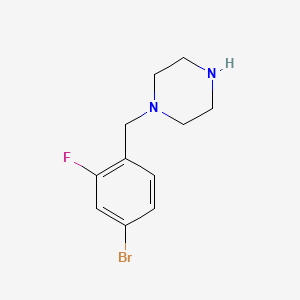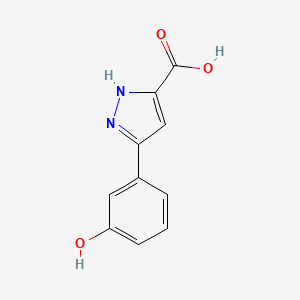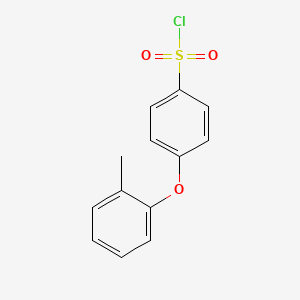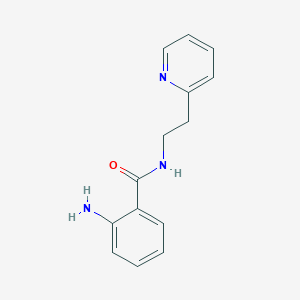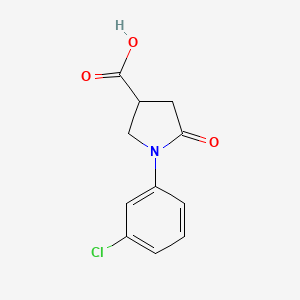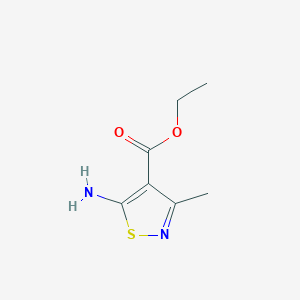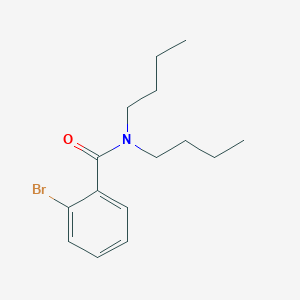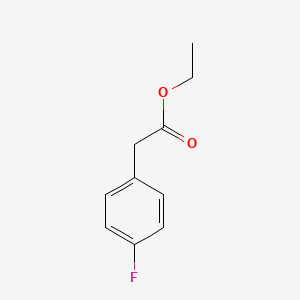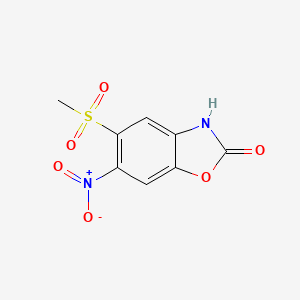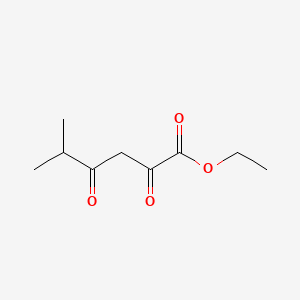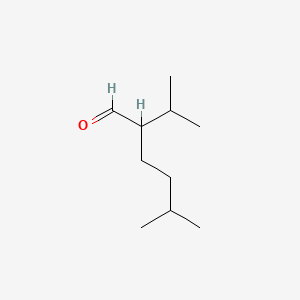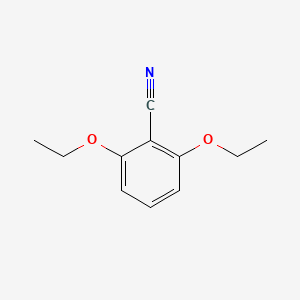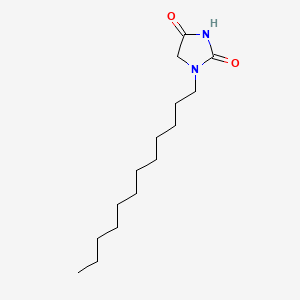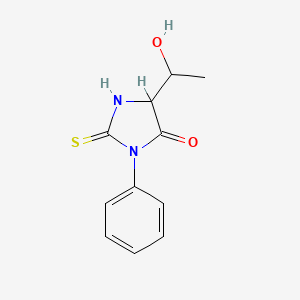
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field : Analytical Chemistry
- Summary of the Application : Bromophenol Blue is primarily used as a pH indicator, a color marker, and a dye. It changes color in response to changes in pH, making it useful in various scientific and industrial applications .
- Methods of Application or Experimental Procedures : In a laboratory setting, Bromophenol Blue can be added to a solution to test its pH. The solution changes color depending on the pH: it is yellow at pH 3.0, green at pH 4.6, and blue at pH 6.2 .
- Results or Outcomes : The color change allows scientists to quickly and easily determine the pH of a solution. This can be crucial in many experiments, as the pH can affect the behavior of other chemicals in the solution .
-
Electrophoretic Color Marker
- Specific Scientific Field : Molecular Biology
- Summary of the Application : Bromophenol Blue is used as a color marker to monitor the process of agarose gel electrophoresis and polyacrylamide gel electrophoresis .
- Methods of Application or Experimental Procedures : Bromophenol Blue is added to the gel and it migrates in the same direction as DNA or protein. The rate at which it migrates varies according to gel density and buffer composition .
- Results or Outcomes : The migration of Bromophenol Blue allows scientists to monitor the progress of the electrophoresis .
-
Protein and Nucleic Acid Detection
- Specific Scientific Field : Biochemistry
- Summary of the Application : Bromophenol Blue is used as a dye to detect proteins and nucleic acids, particularly when staining living tissues .
- Methods of Application or Experimental Procedures : Bromophenol Blue is added to the sample and it binds to proteins and nucleic acids, allowing them to be visualized .
- Results or Outcomes : The binding of Bromophenol Blue allows scientists to detect and quantify the presence of proteins and nucleic acids in a sample .
-
Water Treatment
- Specific Scientific Field : Environmental Science
- Summary of the Application : Bromophenol Blue is a toxic dye that can contaminate water. Various adsorbents have been used to remove Bromophenol Blue from water .
- Methods of Application or Experimental Procedures : Adsorbents such as biomass, activated carbon, biochar, polymer, nanoparticle, and composite are used to treat Bromophenol Blue-contaminated water .
- Results or Outcomes : The adsorption process removes Bromophenol Blue from the water, reducing its toxicity and making the water safer for use .
Safety And Hazards
Eigenschaften
CAS-Nummer |
40070-59-5 |
|---|---|
Produktname |
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide |
Molekularformel |
C23H24Br2O5S |
Molekulargewicht |
572.3 g/mol |
IUPAC-Name |
2-bromo-4-[(3S)-3-[(1S,4S,5R,6S)-5-bromo-4-hydroxy-3,6-dimethylcyclohex-2-en-1-yl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3,6-dimethylphenol |
InChI |
InChI=1S/C23H24Br2O5S/c1-11-9-16(13(3)19(24)21(11)26)23(17-10-12(2)22(27)20(25)14(17)4)15-7-5-6-8-18(15)31(28,29)30-23/h5-10,13,16,19,21,26-27H,1-4H3/t13-,16-,19+,21-,23-/m0/s1 |
InChI-Schlüssel |
JHWIBPVPGLHJHA-RMFGFXDFSA-N |
Isomerische SMILES |
C[C@H]1[C@H](C=C([C@@H]([C@@H]1Br)O)C)[C@@]2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
SMILES |
CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
Kanonische SMILES |
CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



